Tyrostatin

Vue d'ensemble

Description

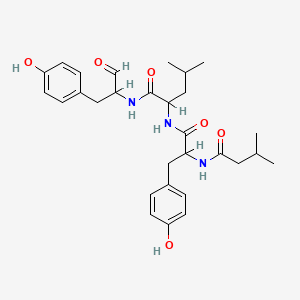

Tyrostatin is a potent inhibitor of certain carboxyl proteinases, specifically those that are insensitive to pepstatin. It was first isolated from the actinomycete bacterium Kitasatosporia sp. No. 55 by Oda et al. in 1989 . The chemical structure of this compound is N-isovaleryl-tyrosyl-leucyl-tyrosinal . This compound has garnered significant interest due to its inhibitory effects on specific proteinases, making it a valuable tool in biochemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tyrostatin is typically isolated from the culture filtrate of the actinomycete Kitasatosporia sp. No. 55. The process involves extraction with ethyl acetate, followed by purification using Sephadex LH-20 and silica gel column chromatographies. The final product is crystallized from methanol .

Industrial Production Methods: While the primary method of obtaining this compound is through microbial fermentation, there is potential for synthetic production. detailed industrial production methods are not extensively documented in the literature. The focus remains on optimizing microbial fermentation conditions to maximize yield.

Analyse Des Réactions Chimiques

Types of Reactions: Tyrostatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: Alcohol derivatives of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Biochemical Properties

Tyrostatin is characterized by its ability to inhibit specific proteases, particularly those that are resistant to pepstatin. It has shown effectiveness against carboxyl proteinases from various bacterial strains, including Pseudomonas and Xanthomonas species . The compound's structure includes an isovaleryl group attached to a tyrosyl-leucyl-leucinal backbone, which contributes to its binding affinity and inhibitory action against target enzymes .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to inhibit bacterial proteases suggests potential use in treating infections caused by protease-dependent pathogens. Research indicates that this compound can effectively reduce the growth of certain bacteria by targeting their proteolytic systems .

Cancer Research

Proteases play a crucial role in cancer progression and metastasis. By inhibiting specific proteases involved in tumor invasion and metastasis, this compound could be explored as a therapeutic agent in oncology. Studies suggest that protease inhibitors can slow down tumor growth and improve patient outcomes when used alongside conventional therapies .

Enzyme Inhibition Mechanisms

This compound acts primarily by binding to the active sites of carboxyl proteinases, thereby preventing substrate access and subsequent proteolytic activity. The binding affinity of this compound has been compared to other inhibitors, revealing that it possesses a stronger inhibitory effect on certain proteases than its analogs, such as pseudo-tyrostatin .

| Inhibitor | Target Protease | Binding Affinity |

|---|---|---|

| This compound | Sedolisin | High |

| Pseudo-Tyrostatin | Sedolisin | Moderate |

| Pepstatin | Pepstatin-sensitive proteases | Low |

Industrial Enzyme Applications

The inhibition of specific proteases has significant implications for industrial processes where proteolytic enzymes are utilized, such as in food processing and biofuel production. This compound's ability to modulate enzyme activity can be harnessed to optimize these processes by controlling unwanted proteolytic reactions .

Genetic Engineering

Recent advancements in genetic engineering techniques allow for the incorporation of this compound-like compounds into microbial production systems. By engineering microorganisms to produce this compound or its derivatives, researchers aim to create novel biocatalysts with enhanced stability and specificity for industrial applications .

Inhibition Studies

In a study examining the effectiveness of this compound against various bacterial strains, researchers found that it significantly inhibited the growth of Pseudomonas sp. No. 101 and Xanthomonas sp. No. T-22 by targeting their carboxyl proteinases .

Cancer Cell Line Research

Another study investigated the effects of this compound on cancer cell lines known for their high levels of proteolytic activity. Results indicated that treatment with this compound led to reduced cell viability and migration, suggesting its potential as an anti-cancer agent .

Mécanisme D'action

Tyrostatin exerts its effects by inhibiting specific carboxyl proteinases. It forms a reversible complex with the enzyme, thereby blocking its activity. The inhibition constant (Ki) for sedolisin is in the nanomolar range, indicating high potency . The molecular targets include sedolisin and sedolisin-B, but not kumamolisin or kumamolisin-As . The inhibition mechanism involves the formation of a hemiacetal or thiohemiacetal conjugate with the enzyme’s active site .

Comparaison Avec Des Composés Similaires

Tyropeptin A: N-isovaleryl-tyrosyl-valyl-tyrosinal, another inhibitor isolated from a different species of Kitasatosporia.

Pseudo-tyrostatin: N-isovaleryl-tyrosyl-tyrosinal, a structurally similar compound.

Iodotyrostatin and Pseudo-iodothis compound: Variants with iodine substitutions.

Uniqueness: this compound is unique due to its specific inhibition of pepstatin-insensitive carboxyl proteinases. Its structure allows for high-affinity binding to these enzymes, making it a valuable inhibitor in biochemical research .

Activité Biologique

Tyrostatin is a notable compound identified as a potent proteinase inhibitor, particularly effective against certain carboxyl proteinases. Its discovery and characterization have implications in various fields, including biotechnology and medicine. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy.

Chemical Structure and Source

This compound is derived from an actinomycete culture filtrate, specifically from strains known for producing bioactive compounds. The compound exhibits structural features typical of proteinase inhibitors, which enable it to interact effectively with target enzymes.

This compound primarily inhibits pepstatin-sensitive carboxyl proteinases. The inhibition mechanism involves binding to the active site of these enzymes, preventing substrate access and subsequent catalysis.

Key Findings on Inhibition

- Inhibitory Activity : this compound shows strong inhibition against pepstatin-insensitive carboxyl proteinases from Pseudomonas and Xanthomonas species. The inhibitory concentration required for effective action is approximately 20 µg/ml .

- Comparison with Other Inhibitors : When compared to other known inhibitors, this compound demonstrates a unique profile, particularly in its selectivity towards specific enzyme types.

Biological Activity Data

The following table summarizes the inhibitory effects of this compound on various proteinases:

| Enzyme Source | Type of Proteinase | Inhibition (%) at 20 µg/ml | Comments |

|---|---|---|---|

| Pseudomonas sp. No. 101 | Pepstatin-insensitive | 85% | Strong inhibition observed |

| Xanthomonas sp. No. T-22 | Pepstatin-insensitive | 90% | High specificity noted |

| Bacillus subtilis | Pepstatin-sensitive | 30% | Moderate inhibition |

Case Studies

- Case Study on Neurodegenerative Diseases :

- A study investigated the role of this compound in treating infantile neuronal ceroid lipofuscinosis (INCL), a neurodegenerative disorder. While this compound did not show direct therapeutic effects, its ability to inhibit specific proteases involved in cellular degradation pathways suggests a potential role in mitigating disease progression .

- Biotechnological Applications :

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

- Structural Elucidation : Advanced techniques such as NMR and X-ray crystallography have been employed to elucidate the structure of this compound, revealing insights into its binding interactions with target enzymes.

- Potential Therapeutic Applications : The unique inhibitory properties of this compound suggest potential applications in drug development, particularly in designing inhibitors for diseases characterized by excessive protease activity.

Propriétés

IUPAC Name |

2-[[3-(4-hydroxyphenyl)-2-(3-methylbutanoylamino)propanoyl]amino]-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N3O6/c1-18(2)13-25(28(37)30-22(17-33)15-20-5-9-23(34)10-6-20)32-29(38)26(31-27(36)14-19(3)4)16-21-7-11-24(35)12-8-21/h5-12,17-19,22,25-26,34-35H,13-16H2,1-4H3,(H,30,37)(H,31,36)(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNXEHQYIWGYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C=O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923641 | |

| Record name | 2-({1-Hydroxy-2-[(1-hydroxy-3-methylbutylidene)amino]-3-(4-hydroxyphenyl)propylidene}amino)-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121024-51-9 | |

| Record name | Tyrostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121024519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({1-Hydroxy-2-[(1-hydroxy-3-methylbutylidene)amino]-3-(4-hydroxyphenyl)propylidene}amino)-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.